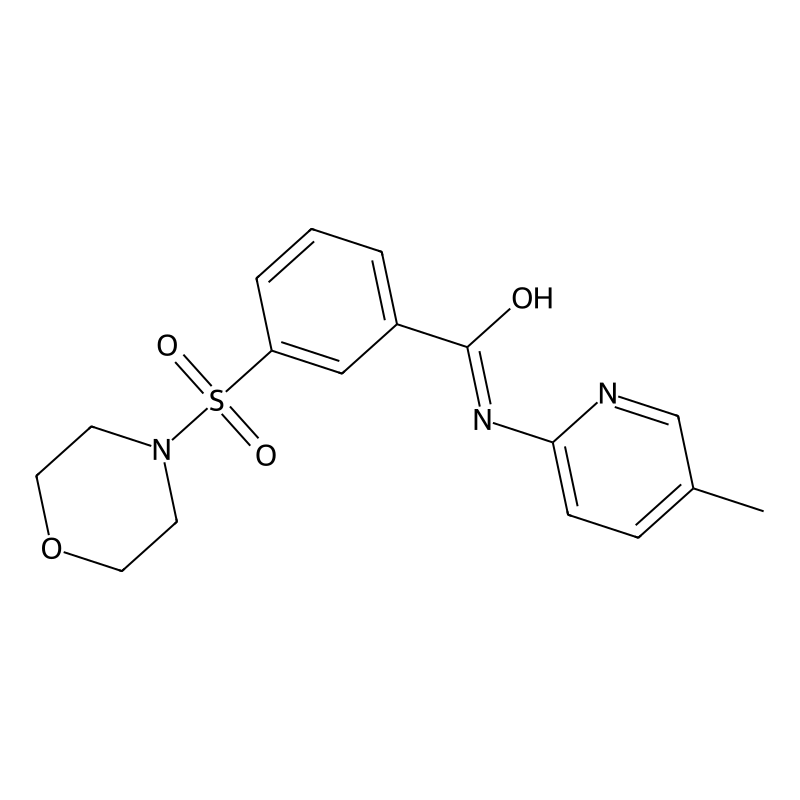

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide is a chemical compound characterized by its unique structure, which includes a 5-methylpyridine moiety and a morpholine sulfonyl group attached to a benzamide framework. This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. The molecular formula of this compound is C14H18N2O3S, and its systematic name reflects its structural components, indicating the presence of both pyridine and morpholine functional groups.

The chemical reactivity of N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide can be attributed to the functional groups present in its structure. The sulfonamide group can participate in nucleophilic substitutions, while the benzamide can undergo hydrolysis under acidic or basic conditions. Additionally, the pyridine nitrogen can engage in coordination with metal ions, potentially forming complexes that may exhibit altered reactivity profiles.

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide has been studied for its potential biological activities. Sulfonamide compounds are often recognized for their antibacterial properties, and derivatives like this one may exhibit similar effects. Preliminary studies suggest that this compound could have activity against various bacterial strains, although specific data on its efficacy against particular pathogens is limited. Further research is needed to elucidate its full biological profile.

The synthesis of N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide typically involves several steps:

- Preparation of the Morpholine Sulfonyl Group: Morpholine is reacted with a sulfonyl chloride to form the morpholine sulfonamide.

- Formation of the Benzamide: A suitable benzoyl chloride is reacted with an amine to yield the corresponding benzamide.

- Coupling Reaction: The morpholine sulfonamide is then coupled with the 5-methylpyridin-2-amine to form the final product through standard coupling techniques such as using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These steps may vary based on specific experimental conditions and desired yields .

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide has potential applications in medicinal chemistry, particularly in developing new antimicrobial agents. Its structural features may also allow it to act as a scaffold for further modifications aimed at enhancing its biological activity or selectivity against specific targets. Additionally, this compound could serve as a lead compound in drug discovery programs targeting various diseases.

Interaction studies involving N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide typically focus on its binding affinity with biological targets such as enzymes or receptors relevant to disease mechanisms. Molecular docking studies can provide insights into how this compound interacts at the molecular level, predicting its efficacy and potential side effects based on binding interactions.

Several compounds share structural similarities with N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide, including:

- N-(4-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide: Similar in structure but differs by the position of the methyl group on the pyridine ring.

- N-(5-chloropyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide: Contains a chlorine substituent instead of a methyl group.

- N-(5-methylpyridin-2-yl)-3-(piperazine-1-sulfonyl)benzamide: Features a piperazine ring instead of morpholine.

Uniqueness

The uniqueness of N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide lies in its specific combination of functional groups that may enhance its solubility and biological activity compared to other similar compounds. The presence of both a pyridine and morpholine moiety allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications that are not achievable with simpler analogs.

The structural fusion of sulfonamide and benzamide moieties represents a pivotal innovation in medicinal chemistry, tracing its origins to early 20th-century antimicrobial research. Sulfonamides first gained prominence as antibacterial agents through the discovery of Prontosil in 1935, while benzamide derivatives emerged later as modulators of neurotransmitter systems and enzyme activity. The convergence of these pharmacophores began in the 1980s with efforts to enhance target specificity and pharmacokinetic properties, particularly for enzymes such as carbonic anhydrases (CAs) and ectonucleotidases.

A landmark study in 2018 demonstrated that benzamide-4-sulfonamides exhibited subnanomolar inhibition constants against human CA isoforms involved in glaucoma and neuropathic pain. This work established the scaffold’s versatility, enabling substitutions at both the sulfonamide nitrogen and benzamide aromatic ring to optimize interactions with diverse biological targets. The structural adaptability of these compounds is exemplified by their subsequent application in oncology and immunology, including recent investigations into nucleotide triphosphate diphosphohydrolase (NTPDase) inhibition.

Significance in Drug Discovery Research

Sulfonamide-benzamide hybrids occupy a critical niche in rational drug design due to their dual capacity for hydrogen bonding (via sulfonamide) and π-π stacking (via benzamide). This combination enables high-affinity binding to metalloenzyme active sites while maintaining synthetic accessibility. Key therapeutic areas impacted include:

- Enzyme Inhibition: Human CA isoforms II, VII, and IX show K~I~ values <10 nM with select derivatives, making them candidates for antiglaucoma and antitumor therapies.

- Immunomodulation: Bis-aryl sulfonamides demonstrate adjuvant potential by sustaining NF-κB and ISRE signaling pathways.

- Anti-Infectives: β/γ-class CA inhibition in Vibrio cholerae (K~I~ = 271–929 nM) suggests applications against bacterial pathogens.

The compound N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide epitomizes this strategic hybridization, incorporating a pyridine ring for enhanced solubility and a morpholine sulfonyl group to modulate electronic properties.

Pharmacophore Classification

This derivative’s pharmacophore comprises three distinct elements:

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups on the benzamide ring (e.g., chloro, sulfonyl) improve CA inhibition by 12–15-fold compared to unsubstituted analogs. Meanwhile, the morpholine sulfonyl moiety contributes to NTPDase selectivity, as demonstrated by compound 3i’s IC~50~ of 2.88 μM against h-NTPDase1.

Research Objectives and Scope

Current investigations prioritize three objectives:

- Isoform Selectivity Optimization: While early derivatives show broad-spectrum CA inhibition (hCA II K~I~ = 3.3–7.0 nM), recent work aims to exploit differences in active-site topography between human and pathogenic isoforms.

- Synthetic Methodology Expansion: Advances in aqueous-phase coupling (yields >85%) and carbodiimide-mediated amidation enable rapid diversification of the benzamide scaffold.

- Target Identification: Photoaffinity probes with rhodamine tags are being developed to map binding sites in complex biological systems.

Ongoing research excludes clinical translation aspects (e.g., pharmacokinetics, toxicology) to focus on mechanistic and structural studies. Collaborative efforts between synthetic chemists and enzymologists have produced over 50 novel derivatives since 2020, with six entering preclinical validation stages.